molecular formula C7H14O B041590 2-Cyclopentylethanol CAS No. 766-00-7

2-Cyclopentylethanol

Cat. No. B041590
CAS RN: 766-00-7
M. Wt: 114.19 g/mol
InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentyl-related structures can be achieved through several methods, including the elegant [2+2+2] cycloaddition reactions. These reactions are atom-efficient and allow for the formation of carbo- and heterocycles, mostly aromatic, involving the formation of several C-C bonds in a single step. Catalyzed by a variety of organometallic complexes, this method highlights the versatility in synthesizing cyclic structures similar to 2-Cyclopentylethanol (Domínguez & Pérez-Castells, 2011).

Molecular Structure Analysis

The molecular structure of 2-Cyclopentylethanol, like other cyclopentyl derivatives, is characterized by its cyclopentane ring attached to an ethyl alcohol group. This structure is crucial as it imparts specific chemical and physical properties to the molecule, making it suitable for targeted synthetic applications. The structural elucidation of similar compounds often involves X-ray crystallography, revealing a unique packing structure influenced by hydrogen bonding and π-π stacking interactions (Dang, Levitus, & Garcia-Garibay, 2002).

Chemical Reactions and Properties

2-Cyclopentylethanol participates in various chemical reactions, including cycloadditions, which are fundamental in constructing complex molecular architectures. For instance, the Au-catalyzed intermolecular [2+2] cycloadditions represent a versatile strategy for synthesizing strained cyclobutenes, highlighting the potential reactivity of molecules with similar structures to 2-Cyclopentylethanol (Bai, Luo, Wang, Gao, & Zhang, 2018).

Safety And Hazards

Safety data indicates that 2-Cyclopentylethanol should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-cyclopentylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQWCBPEWHFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227399
Record name Cyclopentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethanol

CAS RN

766-00-7
Record name Cyclopentaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentaneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentylethanol
Reactant of Route 2
2-Cyclopentylethanol
Reactant of Route 3
2-Cyclopentylethanol
Reactant of Route 4
2-Cyclopentylethanol
Reactant of Route 5
2-Cyclopentylethanol
Reactant of Route 6
2-Cyclopentylethanol

Citations

For This Compound
63
Citations
VN Ipatieff, WW Thompson, H Pines - Journal of the American …, 1951 - ACS Publications
… Even when thecyclopentyl group was removed one carbon atom further from the hydroxy group as in 2cyclopentylethanol, isomerization of the ring was observed. That compound …
Number of citations: 24 pubs.acs.org
H Obara, H Kimura - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… In the present investigation, we attempted the synthesis of V from 2-cyclopentylethanol (I) by the Barton reaction2) according to the … 2-Cyclopentylethanol (I).3,4) This alcohol was …
Number of citations: 4 www.journal.csj.jp
PS Humphries, RM Oliver - Tetrahedron Letters, 2009 - Elsevier
… In our case, we deprotonated 2-cyclopentylethanol with NaHMDS in dioxane, and the resulting alkoxide was coupled with dibromide 4 to afford required intermediate 14 in good yield. …
Number of citations: 15 www.sciencedirect.com
G Stanley - Journal of Chromatography A, 1979 - Elsevier
… 2-cyclopentylethanol by this means is described and chromatograms … of five different derivatives of 2-cyclopentylethanol, … Reference compounds prepared from 2-cyclopentylethanol. …
Number of citations: 8 www.sciencedirect.com
H Pines, HG Rodenberg, VN Ipatieff - Journal of the American …, 1954 - ACS Publications
… extended to three other representative types of alcohols, namely, to:(1) 2-cyclopentylethanol (I), which on hydrogenolysis in the presence of nickel-alumina catalyst under- …
Number of citations: 20 pubs.acs.org
WD Closson, GT Kwiatkowski - Tetrahedron, 1965 - Elsevier
The acetolysis of 2-(Δ 1 -cyclopentenyl)ethyl bromobenzenesulfonate (I) yields four rearranged acetates. The major product is 3-methylenecyclohexyl acetate, while spiro[2.4]heptan-4-yl…
Number of citations: 44 www.sciencedirect.com
RM Cooper, MC Grossel, MJ Perkins - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Kinetic and product studies of the title reaction indicate participation by the 9,10-bond of the phenanthrene ring. Preparative acetolysis of the bromide (5d) catalysed by silver acetate, …
Number of citations: 3 pubs.rsc.org
J Finkelstein - Journal of the American Chemical Society, 1951 - ACS Publications
… Cyclopentylmethanol, 1 -cyclopentylethanol, 2-cyclopentylethanol and cyclohexylmethanol, undergo ring expansion or contraction when subjectedto hydrogenolysis in the presence of …
Number of citations: 40 pubs.acs.org
S Moon, BH Waxman - The Journal of Organic Chemistry, 1969 - ACS Publications
Results The alcohols were treated with lead tetraacetate from a 1: 1 to a 1: 2 (ROH: LTA) molar ratio in re-fluxing benzene from 11 hr to 2 days. The composition of the products was …
Number of citations: 15 pubs.acs.org
F Mao, H Fan, J Wang - Journal of Analytical and Applied Pyrolysis, 2019 - Elsevier
… In addition, 2-cyclopentylethanol and 3,3′-oxybiscyclopentene occurred in 600C tar as distinct alicyclic oxygenates (Table 3). For 800C tar, there remained only a small fraction of …
Number of citations: 13 www.sciencedirect.com

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